molecular formula C12H14N2S B5515373 2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B5515373
M. Wt: 218.32 g/mol
InChI Key: PVMOBFWFZJAJJE-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is 218.08776963 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

  • 2-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and related compounds have been extensively studied for their synthesis and crystal structure determination. For instance, similar compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized, and their structures were determined using X-ray data (Moustafa & Girgis, 2007). These studies contribute to understanding the molecular configuration and bonding in such compounds.

Chemical Reactions and Derivatives

  • Research on this compound also involves its reactions with other chemicals to synthesize new derivatives. For example, the synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile and related compounds involves reactions with various chemicals like hydrogen bromide and bromine (Lujan-Montelongo & Fleming, 2014). These studies are crucial for creating new chemical entities with potential applications in various fields.

Spectroscopic Analysis

  • The compound and its derivatives have been subject to spectroscopic analysis to determine their structural features. For instance, a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed interesting structural differences compared to related compounds, with investigations into their supramolecular structure and hydrogen bonding (Tranfić et al., 2011).

Optical and Electronic Properties

  • The optical and electronic properties of derivatives of 2-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile have also been a focus of research. Studies on the junction characteristics and optical functions of related pyridine derivatives, for example, provide insights into their potential use in electronic devices and sensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Heterocyclic Chemistry

  • The compound is also significant in the field of heterocyclic chemistry, with studies focusing on the synthesis of new pyridine and fused pyridine derivatives, exploring the reactivity of various substituents and the formation of novel heterocyclic systems (Al-Issa, 2012).

Safety and Hazards

“2-(methylthio)pyridine-3-boronic acid pinacolester”, a related compound, is considered hazardous. It causes skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-15-12-10(8-13)7-9-5-3-2-4-6-11(9)14-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMOBFWFZJAJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C2CCCCCC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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